Taprostene

描述

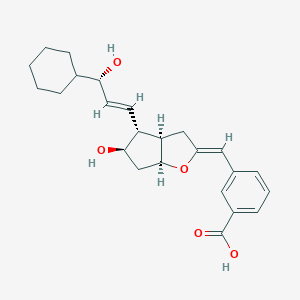

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJOKYGJNOQXDP-OZUBPDBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872496 | |

| Record name | Taprostene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108945-35-3 | |

| Record name | Taprostene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108945-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taprostene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprostene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPROSTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taprostene mechanism of action in endothelial cells

An In-Depth Technical Guide to the Mechanism of Action of Taprostene in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its therapeutic effects are primarily mediated through its action on vascular endothelial cells. This document provides a detailed technical overview of the molecular mechanisms by which this compound exerts its effects on endothelial cells, focusing on the core signaling pathways, downstream cellular responses, and relevant experimental protocols for studying these processes.

Core Mechanism of Action: The IP Receptor-cAMP Signaling Cascade

This compound, like endogenous prostacyclin, initiates its action by binding to the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of endothelial cells.[3][4][5] This binding event triggers a conformational change in the receptor, leading to the activation of a cascade of intracellular signaling events.

The primary pathway activated by the this compound-IP receptor complex is the Gαs-adenylyl cyclase pathway.

-

G-Protein Activation: The activated IP receptor couples to the stimulatory G-protein, Gαs. This coupling facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein, causing its dissociation from the βγ subunits.

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex directly stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), leading to a rapid increase in intracellular cAMP concentration. cAMP acts as a crucial second messenger, propagating the signal within the cell.

The central role of cAMP is to activate cAMP-dependent Protein Kinase A (PKA). PKA is a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream target proteins, thereby modulating their activity and eliciting a cellular response.

Caption: Core signaling pathway of this compound in endothelial cells.

Key Downstream Effect: eNOS Activation and Vasodilation

A critical downstream target of the PKA signaling pathway in endothelial cells is endothelial Nitric Oxide Synthase (eNOS).

-

eNOS Phosphorylation: PKA directly phosphorylates eNOS at the serine residue 1177 (Ser1177). This phosphorylation event is a key mechanism for activating the enzyme, increasing its catalytic activity.

-

Nitric Oxide (NO) Production: Activated eNOS catalyzes the five-electron oxidation of the amino acid L-arginine to produce nitric oxide (NO) and L-citrulline.

-

Vasodilation: NO is a small, lipophilic gas molecule that rapidly diffuses from the endothelial cell to adjacent vascular smooth muscle cells. In smooth muscle cells, NO activates guanylate cyclase, leading to increased cyclic Guanosine Monophosphate (cGMP) levels. This results in the relaxation of the smooth muscle, causing the blood vessel to widen (vasodilation). This vasodilation decreases vascular resistance and lowers blood pressure.

Beyond the canonical PKA pathway, cAMP can also activate other effectors, such as the Exchange Proteins Directly Activated by cAMP (Epac). The cAMP-Epac-Rap1 signaling pathway has been shown to enhance endothelial barrier function by stabilizing cell-cell junctions, an effect that is independent of PKA.

Quantitative Data Summary

Table 1: Hemodynamic Effects of Intravenous this compound Infusion (25 ng·kg⁻¹·min⁻¹) in Healthy Volunteers

| Parameter | Pre-infusion (Mean) | During Infusion (Mean) | Change |

|---|---|---|---|

| Systolic Blood Pressure | 130 mm Hg | 111 mm Hg | ↓ 19 mm Hg |

| Diastolic Blood Pressure | 77 mm Hg | 69 mm Hg | ↓ 8 mm Hg |

| Heart Rate | 77 beats/min | 84 beats/min | ↑ 7 beats/min |

(Data synthesized from a study on 4 healthy volunteers)

Table 2: Effects of this compound Infusion (25 ng/kg/min) in Patients with Ischemic Peripheral Vascular Disease

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Change in Systolic Blood Pressure | Significant Decrease (p < 0.05) | No Change |

| Change in Diastolic Blood Pressure | Significant Decrease (p < 0.05) | No Change |

| Change in Heart Rate | Significant Increase (p < 0.05) | No Change |

| Change in Pain-Free Walking Time (8 weeks post-infusion) | +23% (p < 0.05) | +3.8% |

(Data synthesized from a double-blind, placebo-controlled trial with 30 patients)

Experimental Protocols & Methodologies

Investigating the mechanism of action of this compound requires a series of well-defined in-vitro experiments using primary endothelial cells.

General Workflow for In-Vitro Analysis

Caption: A typical experimental workflow for in-vitro analysis.

Protocol: Primary Endothelial Cell Culture

This protocol outlines the standard procedure for culturing primary human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are a common model for these studies.

-

Materials:

-

Cryopreserved primary human endothelial cells

-

Endothelial Cell Basal Medium and supplement kit (e.g., containing VEGF, growth factors, and serum)

-

Fibronectin or Gelatin-based coating solution

-

Phosphate Buffered Saline (PBS), Ca++/Mg++ free

-

Trypsin/EDTA solution

-

Sterile cell culture flasks (T-75) and plates

-

-

Procedure:

-

Vessel Coating: Coat sterile culture flasks with a coating solution (e.g., dilute fibronectin 1:100 in PBS) and incubate at 37°C overnight or for at least 2 hours. Aspirate the excess solution before use.

-

Cell Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath. Wipe the vial with 70% ethanol.

-

Seeding: Transfer the thawed cells into a centrifuge tube containing 5-10 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes.

-

Plating: Aspirate the supernatant, gently resuspend the cell pellet in fresh complete medium, and plate the cells onto the pre-coated T-75 flask.

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Maintenance: Change the culture medium every 2-3 days until the cells reach 70-90% confluency.

-

Subculture: To passage the cells, wash with PBS, briefly incubate with Trypsin/EDTA until cells detach, neutralize with medium, centrifuge, and re-plate at a 1:2 or 1:3 ratio in new coated flasks.

-

Protocol: Measurement of Intracellular cAMP Levels

This protocol describes the general principle for measuring changes in intracellular cAMP in response to this compound, typically using an Enzyme Immunoassay (EIA) or FRET-based sensor.

-

Materials:

-

Cultured endothelial cells in multi-well plates

-

This compound stock solution

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

Commercial cAMP EIA kit or FRET-based cAMP sensor (e.g., Epac1-camps)

-

-

Procedure (EIA Method):

-

Cell Seeding: Plate endothelial cells in a multi-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate cells with a PDE inhibitor for a short period (e.g., 10-15 minutes) to stabilize cAMP levels.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 5-15 minutes).

-

Lysis: Stop the reaction by aspirating the medium and adding cell lysis buffer provided in the EIA kit.

-

Assay: Perform the competitive enzyme immunoassay according to the manufacturer's instructions, which typically involves incubating the lysate with a cAMP-antibody and a labeled cAMP conjugate.

-

Detection: Measure the absorbance using a plate reader and calculate the cAMP concentration based on a standard curve.

-

Protocol: Nitric Oxide Synthase (NOS) Activity Assay

NOS activity is commonly measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline or by colorimetric assays that detect NO breakdown products (nitrite/nitrate).

-

Materials:

-

Cultured endothelial cells treated with this compound or vehicle control

-

Ice-cold homogenization buffer

-

NOS reaction buffer containing L-arginine, NADPH, Ca²⁺, calmodulin, and other cofactors

-

Stop buffer (e.g., containing EDTA)

-

Commercial NOS activity assay kit (colorimetric or radioactive)

-

-

Procedure (General Principle):

-

Homogenate Preparation: After treatment, wash cells with cold PBS and scrape into ice-cold homogenization buffer. Homogenize the cell suspension and centrifuge at 10,000 x g for 15 minutes at 4°C to obtain the cell lysate (supernatant).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

-

NOS Reaction: In a microcentrifuge tube, add a specific amount of protein lysate to the pre-warmed NOS reaction mixture.

-

Incubation: Incubate the reaction at room temperature or 37°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the stop buffer.

-

Detection:

-

Radioactive Assay: Separate L-[³H]citrulline from L-[³H]arginine using ion-exchange resin and quantify with a scintillation counter.

-

Colorimetric Assay: Measure the accumulated nitrite (B80452)/nitrate (B79036) using the Griess reagent, often after an enzymatic conversion of nitrate to nitrite by nitrate reductase. Read absorbance at ~540 nm.

-

-

Calculation: Calculate NOS activity based on the amount of product formed per unit time per milligram of protein.

-

Conclusion

This compound exerts its primary therapeutic effects on the vasculature by acting as a potent prostacyclin IP receptor agonist on endothelial cells. The binding initiates a well-defined signaling cascade involving Gαs, adenylyl cyclase, and the second messenger cAMP. The subsequent activation of PKA leads to the phosphorylation and activation of eNOS, culminating in the production of nitric oxide. This NO-mediated signaling results in smooth muscle relaxation, vasodilation, and a reduction in blood pressure. Understanding this detailed mechanism is crucial for the rational design of novel cardiovascular therapies and for optimizing the clinical application of prostacyclin analogs.

References

- 1. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

Taprostene: An In-depth Technical Guide on a Stable Prostacyclin Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taprostene is a synthetic, chemically stable analogue of prostacyclin (PGI2) that has demonstrated therapeutic potential, particularly in the context of peripheral vascular disease. As a selective agonist for the prostacyclin receptor (IP receptor), this compound mimics the physiological effects of endogenous PGI2, including vasodilation and inhibition of platelet aggregation. Its enhanced stability compared to the chemically labile PGI2 offers significant advantages for pharmaceutical development and clinical application. This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and formulation considerations. While specific quantitative data for this compound in some areas remains limited in publicly accessible literature, this guide synthesizes the available information and provides context based on related, well-characterized prostacyclin analogues.

Introduction to this compound and Prostacyclin Analogues

Prostacyclin (PGI2) is a potent endogenous eicosanoid with critical roles in maintaining cardiovascular homeostasis. Its primary functions include potent vasodilation of both systemic and pulmonary vascular beds, and inhibition of platelet aggregation. These effects are mediated through its interaction with the G-protein coupled prostacyclin receptor (IP receptor). However, the therapeutic utility of native PGI2 is severely limited by its chemical instability, with a half-life of only a few minutes under physiological conditions.

To overcome this limitation, a number of stable prostacyclin analogues have been developed. This compound is one such analogue, designed to retain the beneficial pharmacological activities of PGI2 while exhibiting improved chemical stability, allowing for a longer duration of action and more practical pharmaceutical formulations. Clinical investigations have explored the use of this compound in conditions such as ischemic peripheral vascular disease, where its vasodilatory and anti-platelet effects are of therapeutic interest.[1]

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at the prostacyclin (IP) receptor. The IP receptor is a Gs protein-coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells and platelets.

Signaling Cascade:

-

Receptor Binding: this compound binds to the extracellular domain of the IP receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various intracellular target proteins, leading to the physiological responses associated with prostacyclin, including:

-

In Vascular Smooth Muscle Cells: Phosphorylation of myosin light chain kinase (MLCK) leads to its inactivation, resulting in smooth muscle relaxation and vasodilation.

-

In Platelets: Phosphorylation of specific proteins inhibits platelet activation and aggregation.

-

Figure 1: Prostacyclin (IP) Receptor Signaling Pathway.

Quantitative Pharmacological Data

While detailed quantitative data for this compound is not extensively available in the public domain, some information can be inferred from existing literature and comparison with other well-studied prostacyclin analogues.

Table 1: Receptor Binding Affinity and Functional Potency of Prostacyclin Analogues

| Compound | Receptor | Binding Affinity (Kd or Ki) | Functional Potency (EC50) |

| This compound | IP | Low nanomolar range[1] | Data not available |

| Iloprost | IP | ~11 nM | ~0.3 - 3 nM |

| Beraprost | IP | ~50 nM | ~10 - 30 nM |

| Treprostinil | IP | ~20 nM | ~1 - 5 nM |

Note: Data for Iloprost, Beraprost, and Treprostinil are approximate values from various sources and are provided for comparative purposes. The exact values can vary depending on the experimental conditions and cell system used.

Table 2: Selectivity Profile of Prostacyclin Analogues

| Compound | EP1 | EP2 | EP3 | EP4 | DP | FP | TP |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Iloprost | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |

| Beraprost | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |

| Treprostinil | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity |

Note: The selectivity of prostacyclin analogues is a critical factor in their overall pharmacological profile, as off-target effects on other prostanoid receptors can lead to side effects.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize prostacyclin analogues like this compound.

Receptor Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the IP receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled prostacyclin analogue with high affinity for the IP receptor (e.g., [3H]-iloprost).

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for a Receptor Binding Assay.

Functional Assay: cAMP Accumulation

This protocol outlines a method to determine the functional potency (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing the IP receptor.

Materials:

-

A cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound (this compound) at various concentrations.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA-based or HTRF-based).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-60 minutes) to stimulate cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay where the amount of cAMP produced is inversely proportional to the signal generated.

-

Data Analysis: Plot the concentration of this compound against the measured cAMP levels. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cAMP response.

Pharmacokinetics and Formulation

Preclinical Pharmacokinetics (ADME)

-

Distribution: These compounds typically have a relatively small volume of distribution, indicating that they primarily remain in the systemic circulation.

-

Metabolism: Metabolism is a key route of elimination for many prostacyclin analogues. The specific metabolic pathways can vary depending on the chemical structure of the analogue.

-

Excretion: Metabolites are primarily excreted via the kidneys.

-

Half-life: The half-life of stable prostacyclin analogues is significantly longer than that of PGI2, ranging from minutes to hours.

Intravenous Formulation

For intravenous administration, this compound would be formulated as a sterile, pyrogen-free solution. General considerations for the formulation of prostacyclin analogues for intravenous infusion include:

-

Solvent: Typically, an aqueous-based solvent such as saline or dextrose solution is used.

-

pH: The pH of the formulation is critical for the stability of the compound.

-

Buffering Agents: Buffers may be included to maintain the desired pH.

-

Tonicity: The formulation should be isotonic to prevent hemolysis.

-

Sterility: The final product must be sterile.

Chemical Synthesis and Stability

The chemical stability of this compound is a key feature that distinguishes it from native prostacyclin. This stability is achieved through structural modifications that prevent the rapid hydrolysis of the enol ether moiety present in PGI2.

Figure 3: Structural Basis of this compound's Stability.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of prostacyclin analogues is a complex multi-step process that typically involves the stereoselective construction of the cyclopentane (B165970) core and the subsequent elaboration of the two side chains.

Conclusion

This compound is a promising stable prostacyclin analogue with demonstrated clinical effects in peripheral vascular disease. Its mechanism of action through the IP receptor and subsequent cAMP-mediated signaling is well-understood within the context of prostacyclin pharmacology. While specific quantitative data on its binding affinity, functional potency, and pharmacokinetic profile are not extensively documented in publicly available resources, this guide provides a framework for understanding its core properties based on the available information and comparison with related compounds. Further research and publication of detailed pharmacological and chemical data would be invaluable for the scientific and drug development communities to fully elucidate the therapeutic potential of this compound.

References

The Genesis of Taprostene: A Technical Deep Dive into its Discovery and Synthesis

For Immediate Release

Aachen, Germany – December 1, 2025 – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of Taprostene, a chemically stable and potent synthetic prostacyclin (PGI2) analogue. Developed by the German pharmaceutical company Grünenthal, this compound, also known as CG-4203, emerged from pioneering research in the 1980s aimed at overcoming the therapeutic limitations of natural prostacyclin.

Discovery and Development

This compound was discovered and developed by researchers at Grünenthal GmbH (formerly Chemie Grünenthal). The research was driven by the need for a stable analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation with significant therapeutic potential but limited clinical utility due to its chemical instability and rapid metabolic degradation.

The key innovation behind this compound was the design of a molecule that would retain the critical pharmacological properties of PGI2 while exhibiting enhanced stability. This was achieved through strategic chemical modifications of the natural prostacyclin structure. The primary researchers credited with the invention of this compound and other related prostacyclin derivatives are Dr. W. Skuballa and Dr. H. Vorbrüggen. Their work, primarily conducted during their tenure at Schering AG (which has a complex history of mergers and acquisitions, with parts of its pharmaceutical business later integrated into Bayer), laid the foundation for a new class of stable prostacyclin analogues.

A seminal publication in the Journal of Medicinal Chemistry in 1986 by Skuballa and Vorbrüggen, titled "Synthesis of a new chemically and metabolically stable prostacyclin analogue with high and long-lasting oral activity," describes the synthesis of a series of novel prostacyclin analogues, among which compounds with the structural features of this compound were detailed.[1] This work highlighted the successful creation of a molecule with potent and long-lasting oral activity, a significant advancement over the intravenously administered natural prostacyclin.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise stereochemical control to achieve the desired biologically active isomer. While the specific, scaled-up industrial synthesis protocol remains proprietary to Grünenthal, the fundamental synthetic strategy can be elucidated from the scientific literature and patent documents.

A Finnish patent (FI820327L) filed in 1982 lists W. Skuballa, H. Vorbrüggen, and others as inventors for "New prostacyclin derivatives, a process for their preparation and their use as medicaments," which encompasses the chemical scaffold of this compound.[2] The synthesis generally proceeds through the construction of a core bicyclic ether structure, followed by the elaboration of the two side chains.

Experimental Protocol: A Generalized Synthetic Approach

The following represents a generalized experimental protocol for the synthesis of a this compound-like prostacyclin analogue, based on published methodologies.

Step 1: Synthesis of the Bicyclic Core The synthesis typically commences with a commercially available chiral starting material, such as a Corey lactone derivative. This starting material undergoes a series of reactions, including protection of functional groups, reduction, and cyclization to form the key bicyclic ether core of the prostacyclin structure.

Step 2: Introduction of the Omega Side Chain The omega (lower) side chain is introduced via a Wittig-type reaction or a related olefination protocol. This step involves the reaction of a phosphonium (B103445) ylide, derived from the appropriate side-chain precursor, with an aldehyde intermediate on the bicyclic core. This reaction establishes the correct stereochemistry of the double bond in the side chain.

Step 3: Introduction of the Alpha Side Chain The alpha (upper) side chain, containing the carboxylic acid moiety, is typically introduced by the alkylation of an enolate intermediate or through a conjugate addition reaction. This is a critical step that requires careful control of reaction conditions to ensure the desired stereochemical outcome.

Step 4: Deprotection and Purification The final steps of the synthesis involve the removal of all protecting groups from the hydroxyl and carboxyl functionalities. The crude this compound is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield the final active pharmaceutical ingredient of high purity.

Logical Relationship of Synthetic Phases

Pharmacological Data

This compound is a potent agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR). Its binding to the IP receptor initiates a signaling cascade that leads to its various pharmacological effects.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | Data not publicly available | - | - |

| IC50 (Platelet Aggregation) | Data not publicly available | Human Platelets | - |

| EC50 | Data not publicly available | - | - |

| Mean Arterial Blood Pressure (MABP) | Maintained at 96 +/- 3 mmHg post-reperfusion in a rat shock model, compared to 45 +/- 3.5 mmHg in the vehicle group. | Rat | [3] |

| Systolic Blood Pressure Drop | From 130 to 111 mm Hg in healthy volunteers after a 6-hour infusion of 25 ng/kg/min. | Human | [4] |

| Diastolic Blood Pressure Drop | From 77 to 69 mm Hg in healthy volunteers after the same infusion protocol. | Human | [4] |

Experimental Protocol: Platelet Aggregation Assay

A common method to assess the anti-platelet activity of prostacyclin analogues is the light transmission aggregometry assay.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.

-

Aggregation Measurement: A sample of the PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline light transmission is established.

-

Induction of Aggregation: A platelet aggregation agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, is added to the PRP to induce aggregation.

-

Inhibition by this compound: To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the PRP for a short period before the addition of the agonist.

-

Data Analysis: The change in light transmission, which is proportional to the degree of platelet aggregation, is recorded over time. The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, is then calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

As a prostacyclin analogue, this compound exerts its effects by activating the IP receptor. The binding of this compound to the IP receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This increase in cAMP is the key second messenger that mediates the downstream effects of this compound.

Signaling Pathway of this compound

The activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of various downstream targets, resulting in:

-

Vasodilation: PKA phosphorylates and inactivates myosin light chain kinase in smooth muscle cells, leading to relaxation of the muscle and dilation of blood vessels.

-

Inhibition of Platelet Aggregation: In platelets, increased cAMP levels inhibit the increase in intracellular calcium concentration that is necessary for platelet activation and aggregation.

-

Cytoprotection: The cytoprotective effects of this compound are thought to be mediated by the stabilization of cellular membranes and the inhibition of inflammatory processes, which are also influenced by cAMP-dependent pathways.

Conclusion

This compound represents a significant achievement in medicinal chemistry, providing a stable and effective alternative to natural prostacyclin. Its discovery and development by Grünenthal have provided a valuable therapeutic agent for conditions characterized by vasoconstriction and platelet aggregation. The synthetic route, while complex, allows for the production of a stereochemically pure and highly active compound. The well-elucidated mechanism of action, centered on the IP receptor and the cAMP signaling pathway, provides a solid basis for its clinical applications and for the future development of even more advanced prostacyclin analogues. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the key aspects of this compound's journey from a laboratory concept to a clinically relevant medication.

References

- 1. Synthesis of a new chemically and metabolically stable prostacyclin analogue with high and long-lasting oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FI820327L - NYA PROSTACYKLINDERIVATER FOERFARANDE FOER DERAS FRAMSTAELLNING SAMT DERAS ANVAENDNING SOM LAEKEMEDEL - Google Patents [patents.google.com]

- 3. Effects of prostacyclin and this compound in splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Taprostene: A Technical Guide on its Role as a Prostacyclin (PGI2) Analog

Executive Summary: This technical guide provides an in-depth overview of taprostene, a chemically stable synthetic prostanoid. It is important to clarify from the outset that, contrary to the initial query, the scientific literature consistently classifies this compound as a prostacyclin (PGI2) analog, not a prostaglandin (B15479496) E1 (PGE1) analog. This guide will, therefore, focus on its well-established role as a PGI2 mimetic, detailing its mechanism of action, associated signaling pathways, and relevant experimental data. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the pharmacology of this compound.

Introduction: Clarification of this compound's Classification

Prostaglandins are a group of lipid compounds with diverse physiological effects, mediated by specific G-protein coupled receptors (GPCRs). Prostaglandin E1 (PGE1) and prostacyclin (PGI2) are distinct prostanoids with their own primary receptors (EP and IP receptors, respectively), though some cross-reactivity can occur. This compound is structurally and functionally designed to mimic the actions of PGI2. As a stable PGI2 analog, this compound exhibits potent vasodilatory and anti-platelet aggregation properties, making it a subject of interest for therapeutic applications in vascular diseases.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the activation of the prostacyclin receptor, also known as the IP receptor. The IP receptor is a Gs-protein coupled receptor. Upon agonist binding, the following signaling cascade is initiated:

-

Receptor Activation: this compound binds to the IP receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.

-

G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

-

Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the physiological effects of this compound, such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.

Quantitative Data

Table 1: Receptor Binding Affinity of Prostacyclin Analogs (for context)

| Compound | Receptor | Ki (nM) | Species | Reference |

| Iloprost | IP | 3.9 | Human | [2] |

| EP1 | 1.1 | Human | [2] | |

| Treprostinil (B120252) | IP | 32 | Human | [2] |

| DP1 | 4.4 | Human | [2] | |

| EP2 | 3.6 | Human |

Note: This table provides context for the expected range of binding affinities for prostacyclin analogs. Specific data for this compound is not available.

Table 2: Clinical Trial Data for this compound in Peripheral Vascular Disease

| Parameter | This compound Group | Placebo Group | p-value |

| Dosage | 25 ng/kg/min IV for 6h/day for 5 days | N/A | N/A |

| Increase in Absolute Walking Time (at 8 weeks) | 14% | 2.8% | < 0.05 |

| Increase in Pain-Free Walking Time (at 8 weeks) | 23% | 3.8% | < 0.05 |

| Change in Systolic Blood Pressure (during infusion) | Decrease | No change | < 0.05 |

| Change in Diastolic Blood Pressure (during infusion) | Decrease | No change | < 0.05 |

| Change in Heart Rate (during infusion) | Increase | No change | < 0.05 |

| Platelet Half-life (post-infusion) | 77.9 +/- 7.44 hours | 72.6 +/- 9.35 hours | < 0.05 |

Table 3: Hemodynamic Effects of this compound in Healthy Volunteers

| Parameter | Baseline (mean) | During Infusion (mean) |

| Dosage | 25 ng/kg/min IV for 6h | N/A |

| Systolic Blood Pressure (mmHg) | 130 | 111 |

| Diastolic Blood Pressure (mmHg) | 77 | 69 |

| Heart Rate (beats/min) | 77 | 84 |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are standard, detailed methodologies for key experiments used to characterize prostacyclin analogs.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor (e.g., the IP receptor) by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the IP receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human IP receptor.

-

Radiolabeled ligand (e.g., [³H]-iloprost).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Protocol:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of radiolabeled ligand (e.g., [³H]-iloprost) at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP in cells or cell membranes.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating adenylyl cyclase activity.

Materials:

-

Cell membranes from a cell line expressing the IP receptor.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

-

96-well microplates.

Protocol:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer containing ATP and a phosphodiesterase inhibitor.

-

Various concentrations of this compound.

-

-

Reaction Initiation: Add the membrane preparation to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 30°C or 37°C for 10-30 minutes.

-

Reaction Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.

-

cAMP Detection: Measure the amount of cAMP produced in each well using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced at each concentration of this compound.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis.

-

Conclusion

This compound is a stable prostacyclin (PGI2) analog that exerts its pharmacological effects primarily through the activation of the IP receptor and the subsequent stimulation of the adenylyl cyclase/cAMP signaling pathway. This leads to potent vasodilation and inhibition of platelet aggregation. While detailed quantitative data on its receptor binding profile are not extensively published, clinical studies have demonstrated its efficacy in improving outcomes in patients with peripheral vascular disease. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and similar compounds in drug discovery and development settings. It is crucial for researchers to accurately classify such prostanoid analogs to ensure appropriate experimental design and interpretation of results.

References

Unveiling the Preclinical Pharmacological Profile of Taprostene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Taprostene, a synthetic prostacyclin (PGI₂) analogue. By summarizing key findings from various preclinical studies, this document aims to serve as a valuable resource for professionals involved in drug discovery and development. The guide delves into this compound's mechanism of action, pharmacodynamics, and pharmacokinetics, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Mechanism of Action

This compound exerts its pharmacological effects primarily by acting as a potent and selective agonist for the prostacyclin receptor, also known as the IP receptor.[1] The IP receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit.[2]

Upon binding of this compound to the IP receptor, the Gs alpha subunit is activated, which in turn stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets within the cell, leading to the diverse physiological effects of this compound.

The primary consequences of IP receptor activation by this compound include:

-

Vasodilation: Relaxation of vascular smooth muscle cells, leading to a decrease in blood pressure.[1]

-

Inhibition of Platelet Aggregation: Prevention of platelet activation and aggregation, contributing to its antithrombotic effects.

Signaling Pathway

The signaling cascade initiated by this compound binding to the IP receptor is a well-characterized pathway for prostacyclin analogues.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in a variety of preclinical models, demonstrating its potent vasodilatory and anti-platelet aggregation properties.

Receptor Binding Affinity

| Compound | Receptor | Species | Ki (nM) | Reference |

| Iloprost (B1671730) | IP | Human | 3.9 | |

| Treprostinil | IP | Human | 32 | |

| This compound | IP | Data Not Available | N/A |

Functional Potency

The functional potency of this compound is typically assessed by its ability to stimulate cAMP production in cells expressing the IP receptor or to inhibit platelet aggregation.

| Compound | Cell Line | Species | EC₅₀ (nM) | Reference |

| Iloprost | HEK293 | Human | 0.37 | |

| Treprostinil | HEK293 | Human | 1.9 | |

| This compound | Data Not Available | N/A | N/A |

| Agonist | Species | IC₅₀ (µM) | Reference |

| ADP | Human | Data Not Available | |

| Collagen | Human | Data Not Available | |

| This compound | Data Not Available | N/A |

In Vivo Hemodynamic Effects

Preclinical studies in animal models have demonstrated the significant hemodynamic effects of this compound.

In a study on endotoxin-shocked rabbits, intravenous infusion of this compound at a dose of 0.2 µg/kg/min for 180 minutes resulted in:

-

A reduction in total peripheral resistance.

-

Abolishment of endotoxin-induced increases in pulmonary artery pressure and resistance.

-

Prevention of the decrease in cardiac output and peripheral oxygen supply.

While the blood pressure tended to be lower in the this compound-treated group compared to untreated endotoxemic controls, specific dose-response data on blood pressure and heart rate in healthy animal models are not widely published.

| Animal Model | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |

| Rabbit (endotoxin-shocked) | 0.2 µg/kg/min (IV) | Tendency to be lower | Data Not Available | |

| Rat (healthy) | Data Not Available | N/A | N/A | |

| Dog (healthy) | Data Not Available | N/A | N/A |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively reported in publicly available literature. General approaches to preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies are outlined below, which would be applicable to the characterization of this compound.

| Species | Route of Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |

| Rat | IV / PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Dog | IV / PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Monkey | IV / PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Radioligand Binding Assay for IP Receptor

This assay determines the binding affinity (Ki) of a test compound for the IP receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues known to express the IP receptor (e.g., HEK293 cells transfected with the human IP receptor) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled IP receptor ligand (e.g., [³H]-iloprost) and varying concentrations of unlabeled this compound.

-

Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP.

Protocol:

-

Cell Culture: Culture a cell line stably expressing the IP receptor (e.g., CHO-K1 cells) in appropriate media.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

In Vitro Platelet Aggregation Assay

This assay assesses the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors (human or animal) into an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.

-

Assay:

-

Place a sample of PRP in an aggregometer cuvette with a stir bar.

-

Pre-incubate the PRP with varying concentrations of this compound or vehicle control.

-

Induce platelet aggregation by adding a known agonist (e.g., ADP, collagen, or thrombin).

-

-

Measurement: Monitor the change in light transmittance through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: Determine the maximum percentage of platelet aggregation for each concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation.

In Vivo Hemodynamic Study in a Rodent Model

This protocol outlines a general procedure for evaluating the dose-dependent effects of this compound on blood pressure and heart rate in an anesthetized rat model.

Protocol:

-

Animal Preparation: Anesthetize a healthy rat (e.g., Sprague-Dawley) and maintain anesthesia throughout the experiment.

-

Surgical Instrumentation: Surgically implant a catheter into the femoral artery for continuous blood pressure monitoring and into the femoral vein for intravenous drug administration.

-

Stabilization: Allow the animal to stabilize for a period after surgery.

-

Baseline Measurement: Record baseline hemodynamic parameters, including systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.

-

Drug Administration: Administer this compound intravenously in a dose-escalating manner, with a sufficient time interval between doses to observe the full effect of each dose.

-

Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.

-

Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on blood pressure and heart rate. Construct dose-response curves to characterize the relationship between the dose of this compound and the observed hemodynamic changes.

Conclusion

This compound is a potent prostacyclin IP receptor agonist with significant vasodilatory and anti-platelet aggregation effects demonstrated in preclinical models. Its mechanism of action via the Gs-cAMP signaling pathway is well-established for this class of compounds. While the qualitative pharmacological profile of this compound is clear, this guide highlights the need for more publicly available quantitative data, particularly regarding its receptor binding affinity, functional potency in various assays, and a comprehensive pharmacokinetic profile across different preclinical species. The detailed experimental protocols provided herein offer a framework for conducting further preclinical studies to fully elucidate the pharmacological characteristics of this compound and support its potential development as a therapeutic agent.

References

Taprostene's Impact on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprostene, a stable synthetic analogue of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation. Its mechanism of action is centered on the activation of the prostacyclin (IP) receptor on the platelet surface, leading to a cascade of intracellular events that ultimately prevent platelet activation and thrombus formation. This technical guide provides an in-depth overview of this compound's effects on platelet aggregation pathways, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the core signaling pathways involved.

Core Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its anti-platelet effects by mimicking the action of endogenous prostacyclin. The primary signaling pathway involves the following key steps:

-

IP Receptor Activation: this compound binds to and activates the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet membrane.

-

Gαs Protein Stimulation: This activation stimulates the associated Gs alpha subunit (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit, in turn, activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][3]

-

Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins that regulate platelet function. This includes the phosphorylation of substrates that inhibit calcium mobilization from intracellular stores and reduce the overall platelet activation response.[3][4]

This cascade ultimately leads to the inhibition of key platelet activation processes, including shape change, granule secretion, and aggregation.

Quantitative Efficacy of Prostacyclin Analogues

| Compound | Agonist | IC50 (nM) | Species | Reference |

| Iloprost | ADP | 0.5 - 2.0 | Human | Representative data |

| Iloprost | Collagen | 0.8 - 3.0 | Human | Representative data |

| Beraprost | ADP | 3.0 - 10.0 | Human | Representative data |

| Beraprost | Collagen | 5.0 - 15.0 | Human | Representative data |

| Note: The IC50 values presented are representative for stable prostacyclin analogues and are intended to provide a general understanding of their potency. Actual values for this compound may vary. |

In a study involving healthy volunteers, intravenous infusion of this compound at a rate of 25 ng/kg/min for 6 hours resulted in a significant inhibition of both the slope and height of ADP and collagen-induced platelet aggregation curves.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing platelet function in vitro.

Principle: Light transmission aggregometry measures the change in light passing through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.

Methodology:

-

Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.

-

Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvette with stirring.

-

Agonist Addition: Add a platelet agonist such as ADP (final concentration 5-10 µM) or collagen (final concentration 2-5 µg/mL) to initiate aggregation.

-

Data Acquisition: Record the change in light transmission for 5-10 minutes.

-

Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%). The IC50 value (the concentration of this compound required to inhibit 50% of the maximal aggregation) can be determined from the dose-response curve.

Measurement of Intracellular cAMP Levels

Principle: This assay quantifies the increase in intracellular cAMP in response to this compound, confirming its mechanism of action.

Methodology:

-

Platelet Preparation: Prepare washed platelets from whole blood by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Incubation: Incubate the washed platelets with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

-

Stimulation: Add various concentrations of this compound or vehicle control and incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Lysis: Stop the reaction by adding a lysis buffer (e.g., ice-cold ethanol (B145695) or a commercial lysis reagent).

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Analysis: Express the results as pmol of cAMP per 10⁸ platelets and compare the levels in this compound-treated samples to the vehicle control.

Signaling Pathway Visualization

References

- 1. Adenyl cyclase in human platelets: activity and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Taprostene in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taprostene is a chemically stable synthetic analogue of prostacyclin (PGI2) that has demonstrated significant potential in cardiovascular research and therapy.[1][2][3][4] Its primary mechanism of action involves potent agonism at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) integral to cardiovascular homeostasis.[5] Activation of the IP receptor by this compound initiates a signaling cascade with profound effects on the cardiovascular system, including vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle cell (VSMC) phenotype. This guide provides a comprehensive overview of the molecular targets of this compound, detailing its interaction with the IP receptor, the subsequent signaling pathways, and the experimental protocols used for its characterization.

Primary Molecular Target: The Prostacyclin (IP) Receptor

The principal molecular target for this compound is the prostacyclin receptor, also known as the IP receptor. This receptor is a member of the rhodopsin-like G-protein coupled receptor family and is encoded by the PTGIR gene.

Tissue Distribution in the Cardiovascular System: The IP receptor is prominently expressed in various components of the cardiovascular system, including:

-

Vascular smooth muscle cells

-

Endothelial cells

-

Platelets

-

Cardiomyocytes

This widespread distribution underscores the multifaceted role of IP receptor signaling in regulating cardiovascular function.

Quantitative Analysis of this compound-IP Receptor Interaction

The interaction of this compound with the IP receptor has been quantified through various binding and functional assays. While specific quantitative data for this compound is limited in publicly available literature, the potencies of other stable prostacyclin analogues like iloprost (B1671730) provide a valuable reference. The most potent IP receptor agonists exhibit Kd values in the low nanomolar range.

Table 1: Comparative Binding Affinities and Functional Potencies of Prostacyclin Analogues

| Compound | Receptor | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |

| Iloprost | Human IP | Radioligand Binding | Human Platelets | pKi (9.3±0.1) | ~0.5 | |

| Iloprost | Human IP | Radioligand Binding | CHO-K1 cells | pKi (8.7±0.06) | ~2.0 | |

| Carbaprostacyclin | Human IP | cAMP Accumulation | CHO-K1 cells | pEC50 (10±0.08) | ~0.1 | |

| Treprostinil | Human IP, DP1, EP2 | Radioligand Binding | - | pKi (8.36, 8.44) | ~4.4, ~3.6 | |

| MRE-269 | Human IP | Cryo-EM | - | - | - |

Note: pKi and pEC50 values are logarithmic units. The nM values are calculated for easier interpretation. Data for this compound is not explicitly available in the provided search results; related compounds are shown for context.

Signaling Pathways Modulated by this compound

Upon binding to the IP receptor, this compound primarily activates the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein. This initiates a well-defined signaling cascade.

4.1 The Canonical Gαs-Adenylyl Cyclase-cAMP Pathway

-

Gαs Activation: Ligand binding induces a conformational change in the IP receptor, leading to the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets in cardiovascular cells, leading to:

-

In Vascular Smooth Muscle Cells: Phosphorylation of myosin light chain kinase, leading to its inactivation, which results in smooth muscle relaxation and vasodilation. It also promotes a differentiated, contractile phenotype.

-

In Platelets: Inhibition of platelet aggregation and adhesion, contributing to its antithrombotic effects.

-

4.2 Potential Non-Canonical Signaling While the Gαs pathway is predominant, some studies suggest that GPCRs, including the IP receptor, can also couple to other G-proteins like Gαi, Gαq, or G12/13 under certain conditions, leading to the activation of alternative signaling pathways.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound via the IP receptor.

References

- 1. Endothelium and myocardial protecting actions of this compound, a stable prostacyclin analogue, after acute myocardial ischemia and reperfusion in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Early-Stage Research of Taprostene and its Cytoprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction to Taprostene and Cytoprotection

This compound is a synthetic, chemically stable analogue of prostacyclin (PGI2). Prostacyclin is a member of the eicosanoid family of signaling molecules and is known for its potent vasodilatory, anti-platelet, and cytoprotective properties. The concept of cytoprotection refers to the ability of a compound to protect cells from lethal injury by a mechanism other than its primary pharmacological activity. In the context of this compound, its cytoprotective effects are of significant interest in conditions characterized by cellular stress and damage, such as ischemia-reperfusion injury. Early-stage research has focused on elucidating the mechanisms by which this compound exerts these protective effects, with a particular emphasis on its role in myocardial and endothelial cell preservation.

Mechanism of Action: Signaling Pathways in this compound-Mediated Cytoprotection

This compound, as a prostacyclin analogue, primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The downstream signaling cascade is pivotal to its cytoprotective actions.

Primary Signaling Pathway: The IP Receptor-cAMP-PKA Axis

The canonical signaling pathway initiated by this compound binding to the IP receptor involves the following steps:

-

Receptor Binding and G-Protein Activation: this compound binds to the IP receptor on the cell surface, leading to a conformational change and the activation of the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP act as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of its catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA then phosphorylates various intracellular proteins, leading to a cascade of events that ultimately result in the observed physiological and cytoprotective effects.

Figure 1: this compound's primary signaling cascade.

Anti-Apoptotic Signaling: Modulation of the Bcl-2 Family

A key aspect of this compound's cytoprotective mechanism is its ability to inhibit apoptosis (programmed cell death). This is, in part, mediated by the PKA-dependent phosphorylation of pro-apoptotic proteins, particularly members of the Bcl-2 family.

-

Phosphorylation of BAD: The pro-apoptotic protein BAD (Bcl-2-associated death promoter) is a key target. When active, BAD binds to and sequesters anti-apoptotic proteins like Bcl-xL, leading to the release of pro-apoptotic proteins Bax and Bak, which in turn trigger the mitochondrial apoptotic pathway. PKA can phosphorylate BAD at specific serine residues. This phosphorylation event leads to the inactivation of BAD, causing it to dissociate from Bcl-xL and bind to 14-3-3 proteins in the cytoplasm. This sequestration of phosphorylated BAD prevents it from promoting apoptosis, thereby contributing to cell survival.

Figure 2: Anti-apoptotic signaling of this compound.

Preclinical Data on Cytoprotection

A pivotal early-stage study investigated the cytoprotective effects of this compound in a feline model of acute myocardial ischemia and reperfusion. The quantitative data from this study are summarized below.

Table 1: Effects of this compound on Myocardial Injury in a Cat Model of Ischemia-Reperfusion

| Parameter | Sham MI (Control) | MI + Vehicle | MI + this compound (100 ng/kg/min) |

| Plasma Creatine Phosphokinase (IU/L) | |||

| 3 hours post-occlusion | 15 ± 2 | 45 ± 5 | 20 ± 3 |

| 6 hours post-occlusion | 18 ± 3 | 68 ± 7 | 25 ± 4 |

| Myocardial Necrotic Area (% of Area at Risk) | N/A | 45 ± 4 | 22 ± 3 |

| Myeloperoxidase Activity (units/mg protein) | |||

| Ischemic Myocardium | 0.5 ± 0.1 | 3.2 ± 0.4 | 1.1 ± 0.2 |

| Non-ischemic Myocardium | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |

*p < 0.01 compared to MI + Vehicle group. Data are presented as mean ± SEM. Source: Adapted from Lefer et al., Circulation Research, 1990.[1][2]

These data demonstrate that this compound significantly reduced the extent of myocardial necrosis, decreased the release of a key marker of cardiac muscle damage (creatine phosphokinase), and attenuated the infiltration of neutrophils (as indicated by myeloperoxidase activity) into the ischemic tissue.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound's cytoprotective effects.

Feline Model of Myocardial Ischemia and Reperfusion

This protocol describes the in vivo model used to assess the cardioprotective effects of this compound.

Figure 3: Workflow for the in vivo ischemia model.

Protocol Steps:

-

Animal Preparation: Adult cats are anesthetized, and catheters are placed for drug administration, blood sampling, and monitoring of hemodynamic parameters.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is carefully isolated.

-

Induction of Ischemia: The LAD is occluded for 60 minutes to induce myocardial ischemia.

-

Treatment Administration: 30 minutes after the onset of occlusion, an intravenous infusion of either this compound (100 ng/kg/min) or vehicle is initiated and continued throughout the experiment.[1]

-

Reperfusion: After the 60-minute occlusion period, the ligature is removed to allow for reperfusion of the ischemic myocardium.

-

Monitoring: The animals are monitored for an additional 4.5 hours. Blood samples are collected at regular intervals for biochemical analysis.

-

Tissue Harvesting and Analysis: At the end of the experiment, the hearts are excised for determination of the area at risk and necrotic area, as well as for biochemical assays such as myeloperoxidase activity.

Measurement of Myocardial Infarct Size

This protocol details the triphenyltetrazolium (B181601) chloride (TTC) staining method used to quantify the extent of myocardial necrosis.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer, pH 7.4)

-

10% neutral buffered formalin

Procedure:

-

Following the experimental period, the heart is excised and the aorta is cannulated.

-

The coronary arteries are perfused with saline to wash out remaining blood.

-